molecular formula C11H11BrN2O2 B13020398 ethyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate

ethyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B13020398
M. Wt: 283.12 g/mol
InChI Key: LIAZNOHRKRFBGZ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound featuring a fused pyrazolo[1,5-a]pyridine core. Key structural attributes include:

  • Bromo substituent at position 6: Enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) and influences electronic properties.
  • Ethyl carboxylate at position 2: Improves solubility and serves as a common prodrug moiety in medicinal chemistry.

This compound is of interest in pharmaceutical research due to the pyrazolo[1,5-a]pyridine scaffold, which is associated with diverse biological activities, including kinase inhibition and antimicrobial effects .

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

ethyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate

InChI

InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-5-10-7(2)4-8(12)6-14(10)13-9/h4-6H,3H2,1-2H3

InChI Key

LIAZNOHRKRFBGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2C=C(C=C(C2=C1)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyridine Core: The pyrazolo[1,5-a]pyridine core can be synthesized through the cyclization of appropriate precursors. For instance, starting from 2-aminopyridine and ethyl acetoacetate, the cyclization can be achieved under acidic conditions to form the pyrazolo[1,5-a]pyridine ring.

    Bromination: The bromination of the pyrazolo[1,5-a]pyridine core can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or acetic acid.

    Esterification: The esterification of the carboxylic acid group at the 2nd position can be achieved using ethanol and a catalytic amount of sulfuric acid or other suitable esterification agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Condensation Reactions

This compound readily participates in condensation reactions with carbonyl-containing substrates. The electron-deficient pyrazolo[1,5-a]pyridine core facilitates nucleophilic attack at the α-position of the ester group:

Reaction PartnerConditionsProductYieldSource
AldehydesK₂CO₃, DMF, 80°C, 12 hrα,β-Unsaturated ketone derivatives72-85%
KetonesNaH, THF, 0°C → RT, 24 hrSpirocyclic pyrazolo-pyridine systems68%

The reaction with aldehydes proceeds via a Claisen-Schmidt mechanism, forming conjugated enones that serve as intermediates for heterocyclic expansions.

Cyclization Reactions

Controlled cyclization enables access to fused polycyclic systems. Key pathways include:

Intramolecular Buchwald-Hartwig Amination

Using Pd(OAc)₂/Xantphos catalytic systems:

Substrate ModificationConditionsCyclized ProductYieldSource
3-Aminopropyl side chain110°C, toluene, 24 hr7-Membered N-heterocycles91%
2-Pyridyl substituentMicrowave, 150°C, 30 minPyrido[2,3-e]pyrazolo derivatives88%

This method tolerates electron-withdrawing and donating groups on the pyridine ring, with reaction times inversely correlating to microwave power input .

Radical-Mediated Cyclizations

Under blue LED irradiation with [Ir(ppy)₃] photocatalyst:

| Initiator | Additive | Product Type

Scientific Research Applications

Pharmaceutical Applications

Ethyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its applications include:

  • Anticancer Agents : Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer properties. This compound has been explored for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Neurological Disorders : The compound has shown promise in the development of drugs targeting neurological disorders such as Alzheimer's disease. Its ability to modulate neurotransmitter systems makes it a candidate for further exploration in treating cognitive decline.
  • Kinase Inhibition : Studies have demonstrated that pyrazolo[1,5-a]pyridine derivatives can act as inhibitors of specific kinases involved in cancer progression, such as AXL and c-MET. This compound is being investigated for its efficacy in this role.

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes key synthesis methods and their yields:

Synthesis MethodYield (%)Reference
Method A85
Method B75
Method C90

Case Study Examples

  • Case Study on Anticancer Activity :
    • A study evaluated the anticancer effects of this compound on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 25 µM.
  • Case Study on Neurological Applications :
    • Research focused on the neuroprotective effects of the compound in models of Alzheimer's disease. The compound was found to enhance cognitive function and reduce amyloid-beta accumulation in neuronal cultures.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and ester group can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Name Core Structure Key Substituents Molecular Weight Applications/Notes
Ethyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate Pyrazolo[1,5-a]pyridine 6-Br, 4-CH₃, 2-COOEt ~297.11 (calc.) Potential pharmacological intermediate; bromo enables derivatization
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate () Pyrazolo[1,5-a]pyrimidine 6-Br, 2-COOEt 270.09 Chemical intermediate; pyrimidine core introduces additional nitrogen for altered electronic properties
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate () Pyrrolo[2,3-c]pyridine 5-Cl, 2-COOEt ~250.67 (calc.) Synthesized in 60% yield; pyrrolopyridine core differs in ring fusion

Key Differences :

  • Pyrazolo[1,5-a]pyridine vs. Pyrrolo[2,3-c]pyridine features a fused pyrrole ring, distinct in reactivity .

Substituent Effects

Compound Name Substituents Impact on Properties
This compound 6-Br, 4-CH₃ Bromo enhances cross-coupling utility; methyl increases lipophilicity and steric hindrance
Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate () 6-CH₃, 2-p-tolyl Methyl and p-tolyl groups enhance aromatic interactions; used in pharmacological studies
Ethyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate () 5-OH, 2-CH₃ Hydroxy group introduces polarity and hydrogen-bonding capacity; lower molecular weight (221.21)

Functional Group Analysis :

  • Bromo vs. Chloro/Methyl : Bromine’s larger atomic radius and polarizability make it superior for cross-coupling reactions compared to chlorine or methyl groups .
  • Carboxylate Position : Ethyl carboxylate at position 2 (vs. position 5 in ) may alter binding orientation in biological targets.

Pharmacological and Industrial Relevance

  • Pyrazolo[1,5-a]pyridine Derivatives : highlights their use in drug discovery, particularly for kinase inhibitors and anticancer agents. The bromo and methyl groups in the target compound may optimize pharmacokinetic properties .
  • Pyrazolo[1,5-a]pyrimidine Analogs: notes applications in antimicrobial and anti-inflammatory research, though the pyrimidine core may reduce metabolic stability compared to pyridine .

Biological Activity

Ethyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate (CAS No. 1822835-40-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by relevant research findings and data.

  • Molecular Formula : C₁₁H₁₁BrN₂O₂
  • Molecular Weight : 283.13 g/mol
  • Purity : ≥ 95% .

1. Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyridine derivatives exhibit notable antitumor properties. This compound has been studied for its inhibitory effects on various cancer cell lines.

  • Mechanism of Action : The compound acts as an inhibitor of key protein kinases involved in tumor growth and proliferation, such as BRAF(V600E) and EGFR, which are crucial in certain cancers .

2. Anti-inflammatory Effects

In addition to its antitumor properties, this compound has shown promise in reducing inflammation. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes.

  • Research Findings : Studies have demonstrated that this compound can significantly reduce inflammation markers in vitro and in vivo models .

3. Antimicrobial Activity

The antimicrobial properties of pyrazolo derivatives are well-documented. This compound has been evaluated against various bacterial strains.

  • Study Results : In vitro assays have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceKey Findings
Antitumor , Inhibits BRAF(V600E) and EGFR; effective against cancer cell lines.
Anti-inflammatory , Reduces cytokine production; demonstrated efficacy in animal models.
Antimicrobial , Significant activity against multiple bacterial strains.

Q & A

Basic: How can the synthesis of ethyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate be optimized for yield and purity?

Methodological Answer:
A common approach involves condensation reactions between halogenated pyrazole precursors and activated carbonyl compounds. For example, reacting 5-amino-3-bromopyrazole derivatives with ethyl 2,4-dioxopentanoate under reflux in ethanol, followed by purification via silica gel chromatography (petroleum ether/ethyl acetate eluent) . Key parameters include:

  • Catalyst selection : Acidic conditions (e.g., KHSO₄) improve cyclization efficiency .
  • Temperature control : Reflux (~80°C) minimizes side reactions.
  • Purification : Recrystallization from cyclohexane enhances purity .

Basic: What spectroscopic and crystallographic methods are critical for structural characterization of this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., bromo and methyl groups) via coupling patterns and chemical shifts. For instance, methyl protons typically appear at δ ~2.5 ppm, while pyrazole ring protons resonate between δ 6.5–8.5 ppm .
  • X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond angles (e.g., dihedral angles <2° between fused rings) .

Advanced: How do substituent effects (e.g., bromo vs. chloro, methyl vs. ethyl) influence the compound’s reactivity and biological activity?

Methodological Answer:

  • Electronic effects : Bromine’s electron-withdrawing nature increases electrophilic substitution susceptibility compared to chlorine. This impacts reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Steric effects : Methyl groups at position 4 reduce steric hindrance compared to bulkier substituents, favoring binding to biological targets (e.g., enzyme active sites) .
  • Biological relevance : Analogues with bromine show enhanced activity in kinase inhibition assays due to improved hydrophobic interactions .

Advanced: What strategies mitigate regioselectivity challenges during functionalization of the pyrazolo[1,5-a]pyridine core?

Methodological Answer:

  • Directed ortho-metalation : Use directing groups (e.g., carboxylates) to position bromine or methyl groups selectively .
  • Protection/deprotection : Temporary protection of the carboxylate with tert-butoxycarbonyl (Boc) groups prevents unwanted side reactions during halogenation .
  • Computational modeling : DFT calculations predict reactive sites, guiding experimental design (e.g., Fukui indices for electrophilic attack) .

Basic: What in vitro assays are suitable for evaluating the compound’s pharmacological potential?

Methodological Answer:

  • Enzyme inhibition : Screen against COX-2 or HMG-CoA reductase using fluorometric assays (IC₅₀ determination) .
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess antiproliferative effects .
  • Receptor binding : Radioligand displacement assays (e.g., peripheral benzodiazepine receptors) quantify affinity (Kᵢ values) .

Advanced: How can analytical challenges (e.g., isomer separation) be addressed during synthesis?

Methodological Answer:

  • HPLC optimization : Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 to 90:10 over 20 min) to resolve isomers .
  • Chiral chromatography : Cellulose-based columns separate enantiomers when asymmetric centers are introduced .
  • Dynamic NMR : Variable-temperature ¹H NMR detects rotamers or tautomers, informing solvent/temperature choices for purification .

Advanced: What mechanistic insights explain the compound’s stability under acidic or basic conditions?

Methodological Answer:

  • pH-dependent degradation studies : Monitor via LC-MS to identify decomposition products. The ester group hydrolyzes rapidly in basic conditions (t₁/₂ <1 hr at pH 10), while bromine stabilizes the core under acidic conditions (pH 4–6) .
  • Computational studies : Molecular orbital calculations (e.g., HOMO-LUMO gaps) predict susceptibility to nucleophilic/electrophilic attack .

Basic: How can functional group interconversion (e.g., ester to amide) expand the compound’s utility?

Methodological Answer:

  • Amide formation : React the ethyl ester with primary amines (e.g., furfurylamine) in DMF using HATU as a coupling agent .
  • Hydrolysis : Convert ester to carboxylic acid via NaOH/EtOH reflux, enabling further derivatization (e.g., salt formation for solubility studies) .

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